Maniwamycin B
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Overview
Description
Maniwamycin B is a natural product that belongs to the class of aminocyclitol antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. MK730-62F1 in 2002. Maniwamycin B exhibits potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Scientific Research Applications
1. Isolation and Biosynthesis of Maniwamycin Analogs
Maniwamycin G, a new analog of Maniwamycin B, was isolated from Streptomyces sp. TOHO-M025. This compound differs from Maniwamycin F, featuring a methoxycarbonyl group instead of an amide. The biosynthesis of Maniwamycin G involves acetate units and amino acids like serine and glutamic acid. This research contributes to understanding the chemical diversity and biosynthetic pathways of maniwamycins (Tatsukawa et al., 2022).
2. Quorum-Sensing Inhibition
Maniwamycins, including Maniwamycin B, have been identified as quorum-sensing inhibitors. Quorum sensing is a microbial communication process that controls virulence gene expression. Maniwamycins showed inhibitory effects on violacein synthesis, controlled by quorum sensing, in Chromobacterium violaceum CV026 (Fukumoto et al., 2015).
3. Antiviral Activity Against Influenza and SARS-CoV-2
Dihydromaniwamycin E, another maniwamycin derivative, exhibited antiviral activity against the influenza (H1N1) virus and SARS-CoV-2. This finding opens possibilities for maniwamycin compounds, including Maniwamycin B, to be explored as potential antiviral agents (Saito et al., 2022).
properties
CAS RN |
122547-71-1 |
---|---|
Product Name |
Maniwamycin B |
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
[(E)-hex-1-enyl]-[(2S,3S)-3-hydroxybutan-2-yl]imino-oxidoazanium |
InChI |
InChI=1S/C10H20N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-10,13H,4-6H2,1-3H3/b8-7+,12-11?/t9-,10-/m0/s1 |
InChI Key |
YSGFBXZSDXVSLM-IZPMOTALSA-N |
Isomeric SMILES |
CCCC/C=C/[N+](=N[C@@H](C)[C@H](C)O)[O-] |
SMILES |
CCCCC=C[N+](=NC(C)C(C)O)[O-] |
Canonical SMILES |
CCCCC=C[N+](=NC(C)C(C)O)[O-] |
synonyms |
2-hydroxybutane-3-NNO-azoxy-1'-(1'-hexene) maniwamycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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